

(Ac-Cys-OMe)₂: A Technical Guide to its Basic Research Applications

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Compound of Interest

Compound Name: *Dimethyl diacetyl cystinate*

Cat. No.: *B1670672*

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Abstract

(Ac-Cys-OMe)₂, also known as N,N'-diacetyl-L-cystine dimethyl ester or **dimethyl diacetyl cystinate**, is the disulfide-linked dimer of N-acetyl-L-cysteine methyl ester. This compound serves as a valuable tool in a variety of basic research applications, primarily stemming from its role in redox biology and its potential as a cysteine prodrug. Its enhanced stability and cell permeability compared to its parent molecule, N-acetyl-L-cysteine (NAC), make it an attractive subject for studies involving oxidative stress, cell signaling, and drug delivery. This technical guide provides an in-depth overview of the fundamental research applications of (Ac-Cys-OMe)₂, including detailed experimental protocols, a summary of quantitative data, and a visualization of relevant signaling pathways.

Introduction

(Ac-Cys-OMe)₂ is a disulfide-containing compound derived from the oxidation of two molecules of N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe)[1]. The acetylation of the amino group and the esterification of the carboxyl group enhance the molecule's lipophilicity and stability, facilitating its passage across cellular membranes[2]. Once inside the cell, it can be reduced to release two molecules of Ac-Cys-OMe, which can then be deacetylated to provide a source of L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. This property positions (Ac-Cys-OMe)₂ as a potential therapeutic agent for conditions associated with oxidative stress and glutathione depletion.

This guide will explore the synthesis of (Ac-Cys-OMe)₂, its applications in studying redox-sensitive signaling pathways, and its use as a tool in proteomics and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Ac-Cys-OMe)₂ is provided in the table below.

Property	Value	Reference
CAS Number	32381-28-5	[1]
Molecular Formula	C ₁₂ H ₂₀ N ₂ O ₆ S ₂	[1]
Molecular Weight	352.43 g/mol	[3]
Appearance	White to off-white solid	[1]
Synonyms	N,N'-Diacetyl-L-cystine dimethyl ester, Dimethyl diacetyl cystinate	[1][3]

Data Presentation: Quantitative Analysis of (Ac-Cys-OMe)₂ and Related Compounds

The following tables summarize key quantitative data related to the activity of (Ac-Cys-OMe)₂ and its precursor, Ac-Cys-OMe. This data highlights its reactivity and biological effects.

Table 1: Reactivity of Ac-Cys-OMe with Electrophiles

Electrophilic Compound	Half-life (minutes) in the presence of Ac-Cys-OMe
Azetidinyl oxadiazole 15	346
Azetidinyl oxadiazole 41	9.52
Compound 1	0.81
Compound 2	0.002

Table 2: Biological Activity of $(\text{Ac-Cys-OMe})_2$ and its Di-acid Analogue (DiNAC)

Compound	Assay	Endpoint	Result	Reference
$(\text{Ac-Cys-OMe})_2$ (DACDM)	UVB-induced NF- κ B binding activity in HaCaT cells	Suppression of NF- κ B binding	Effective at 50- 100 μM	[4]
N,N'-diacetyl-L- cystine (DiNAC)	Atherosclerosis in WHHL rabbits	Reduction of thoracic aorta atherosclerosis	50% reduction	[5][6]
N,N'-diacetyl-L- cystine (DiNAC)	Contact sensitivity to oxazolone in mice	Enhancement of contact sensitivity	100-1000 times more potent than NAC	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of $(\text{Ac-Cys-OMe})_2$ and a representative protocol for its application in studying disulfide reduction.

Synthesis and Purification of $(\text{Ac-Cys-OMe})_2$

The synthesis of $(\text{Ac-Cys-OMe})_2$ is typically achieved through the oxidation of its monomer precursor, N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe). While specific literature detailing a high-yield synthesis is sparse, a general and reliable method involves air oxidation in a suitable solvent.

Materials:

- N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- Dissolution: Dissolve N-acetyl-L-cysteine methyl ester in methanol.
- Oxidation: Stir the solution vigorously in a vessel open to the air for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the disulfide product.
- Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
- Characterization: The purified $(\text{Ac-Cys-OMe})_2$ can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Disulfide Reductase Activity Assay

This protocol describes a general method to assess the ability of $(\text{Ac-Cys-OMe})_2$ to act as a reducing agent for disulfide bonds, a key aspect of its biological function. This assay uses Ellman's reagent (DTNB) to quantify the free thiols produced upon the reduction of a disulfide substrate.

Materials:

- $(\text{Ac-Cys-OMe})_2$
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Glutathione disulfide (GSSG) or another suitable disulfide substrate

- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
- Spectrophotometer

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of (Ac-Cys-OMe)₂ in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the desired concentrations in the phosphate buffer.
 - Prepare a stock solution of the disulfide substrate (e.g., GSSG) in the phosphate buffer.
 - Prepare a stock solution of DTNB in the phosphate buffer.
- Reaction Setup:
 - In a 96-well plate or cuvettes, add the phosphate buffer.
 - Add the disulfide substrate to the buffer.
 - Initiate the reaction by adding different concentrations of (Ac-Cys-OMe)₂.
 - Include a control group without (Ac-Cys-OMe)₂.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
- Detection:
 - Add the DTNB solution to each well/cuvette. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.
 - Measure the absorbance at 412 nm using a spectrophotometer.
- Quantification: The concentration of free thiols can be calculated using the molar extinction coefficient of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$). The increase in absorbance is proportional to the

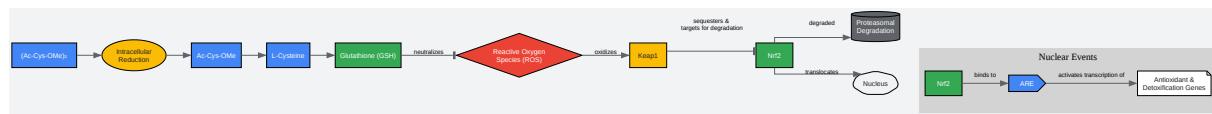
amount of disulfide bond reduction.

Signaling Pathways and Mechanisms of Action

The biological effects of (Ac-Cys-OMe)₂ are largely attributed to its ability to deliver cysteine into cells, thereby influencing redox-sensitive signaling pathways. The primary mechanisms include the replenishment of glutathione stores and the direct reduction of disulfide bonds in proteins.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE) in their promoters. Under basal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for ubiquitination and proteasomal degradation. Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven genes. (Ac-Cys-OMe)₂, by increasing intracellular cysteine and glutathione levels, can indirectly activate the Nrf2 pathway by modulating the cellular redox state.



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Caption: Nrf2/ARE signaling pathway activation by (Ac-Cys-OMe)₂.

Modulation of TGF- β Signaling

Transforming growth factor-beta (TGF- β) is a pleiotropic cytokine that plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF- β signaling is implicated in various fibrotic diseases and cancer. The activity of TGF- β and its receptors is sensitive to the cellular redox environment. N-acetyl-L-cysteine has been shown to inhibit TGF- β signaling by disrupting disulfide bonds within the TGF- β ligand and its receptors. (Ac-Cys-OMe)₂, by providing a source of reducing equivalents, is hypothesized to exert similar modulatory effects on this pathway.

Caption: Modulation of TGF- β signaling by (Ac-Cys-OMe)₂.

Conclusion

(Ac-Cys-OMe)₂ represents a versatile and valuable tool for basic research in redox biology and drug development. Its enhanced stability and cell permeability offer distinct advantages over its precursor, N-acetyl-L-cysteine. The ability to modulate key signaling pathways such as Nrf2/ARE and TGF- β highlights its potential for investigating the molecular mechanisms of diseases associated with oxidative stress and fibrosis. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore the diverse applications of this compound. Further investigations into the specific molecular targets and a broader range of quantitative biological activities of (Ac-Cys-OMe)₂ will undoubtedly expand its utility in the scientific community.

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References

- 1. CAS 32381-28-5: (Ac-Cys-OMe)2 (Disulfide bond) [cymitquimica.com]
- 2. N,N'-Diacetyl-L-cystine | 5545-17-5 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]

- 5. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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